2-Methoxy-4-(phenylmethanesulfonyl)aniline
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Overview
Description
2-Methoxy-4-(phenylmethanesulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) and a phenylmethanesulfonyl group (-SO2CH2Ph) attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(phenylmethanesulfonyl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution . The Friedel-Crafts acylation introduces the phenylmethanesulfonyl group to the aniline ring, while the nucleophilic substitution introduces the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(phenylmethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives.
Scientific Research Applications
2-Methoxy-4-(phenylmethanesulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-4-(phenylmethanesulfonyl)aniline exerts its effects involves interactions with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but contains a nitro group (-NO2) instead of a sulfonyl group.
4-Methoxy-2-nitroaniline: Another aniline derivative with a nitro group and methoxy group in different positions.
4-Methoxy-2-methylaniline: Contains a methyl group (-CH3) instead of a sulfonyl group.
Uniqueness
2-Methoxy-4-(phenylmethanesulfonyl)aniline is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59823-86-8 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-benzylsulfonyl-2-methoxyaniline |
InChI |
InChI=1S/C14H15NO3S/c1-18-14-9-12(7-8-13(14)15)19(16,17)10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 |
InChI Key |
OUFZUJGCZKWVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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